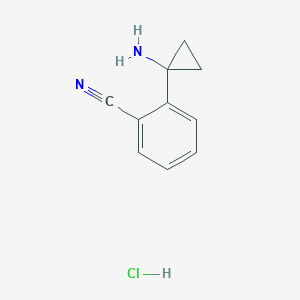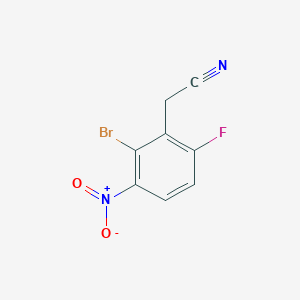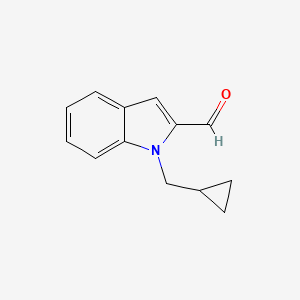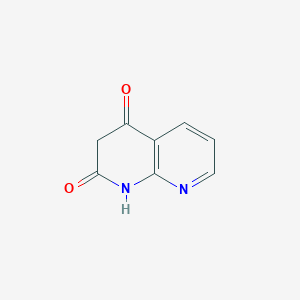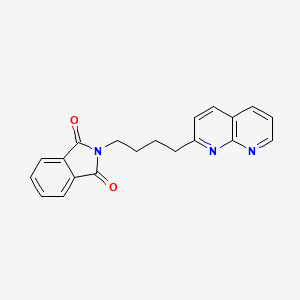
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione is a heterocyclic compound that combines the structural features of isoindoline-1,3-dione and 1,8-naphthyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the reaction of 1,8-naphthyridine with a suitable butyl derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold .
For example, the reaction of 1,8-naphthyridine with 4-bromobutylamine in the presence of a base such as potassium carbonate, followed by cyclization with phthalic anhydride, can yield the desired compound . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines . Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Shares the naphthyridine core but lacks the isoindoline-1,3-dione moiety.
Isoindoline-1,3-dione: Contains the isoindoline-1,3-dione scaffold but lacks the naphthyridine moiety.
Uniqueness
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and 1,8-naphthyridine structures, which imparts distinct chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C20H17N3O2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-[4-(1,8-naphthyridin-2-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O2/c24-19-16-8-1-2-9-17(16)20(25)23(19)13-4-3-7-15-11-10-14-6-5-12-21-18(14)22-15/h1-2,5-6,8-12H,3-4,7,13H2 |
Clé InChI |
JAKVRXUPEIPQNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC3=NC4=C(C=CC=N4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
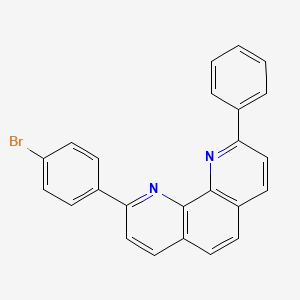
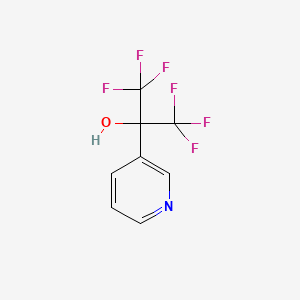
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
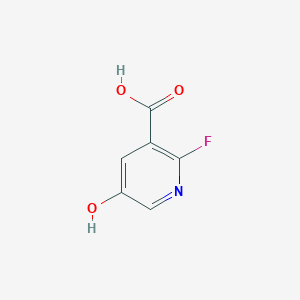
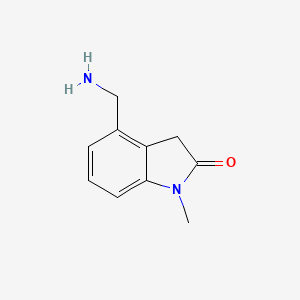
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)


